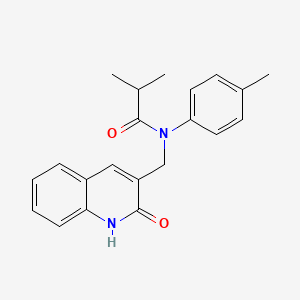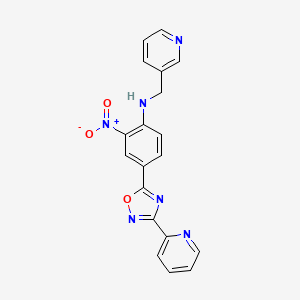
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-ethylphenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-ethylphenyl)butanamide, also known as CPOP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-ethylphenyl)butanamide involves its ability to modulate various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. This compound has been shown to inhibit the activity of NF-κB, which is a transcription factor that plays a crucial role in inflammation and cancer. This compound also inhibits the activity of the MAPK pathway, which is involved in cell proliferation and apoptosis. Additionally, this compound activates the PI3K/Akt pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-cancer effects. This compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the activity of inflammatory enzymes, such as COX-2 and iNOS. This compound has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as SOD and CAT. In cancer cells, this compound induces apoptosis and inhibits angiogenesis, leading to the inhibition of tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-ethylphenyl)butanamide has several advantages for lab experiments, including its high potency and selectivity. This compound has been shown to have a high potency in inhibiting the activity of various signaling pathways, making it an attractive candidate for further research. Additionally, this compound has been shown to have a high selectivity for cancer cells, making it a potential therapeutic agent for cancer treatment. However, the limitations of this compound for lab experiments include its poor solubility and stability, which can affect its bioavailability and efficacy.
Orientations Futures
For 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-ethylphenyl)butanamide research include exploring its potential therapeutic applications in other diseases and optimizing its synthesis method.
Méthodes De Synthèse
The synthesis of 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-ethylphenyl)butanamide involves the reaction of 4-chlorobenzohydrazide with ethyl 2-bromo-3-phenylpropanoate, followed by the reaction of the resulting intermediate with potassium tert-butoxide and 2-ethylphenylboronic acid. The final product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-ethylphenyl)butanamide has shown potential therapeutic applications in various scientific research fields, including cancer treatment, neurological disorders, and inflammation. In cancer treatment, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurological disorders, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. Inflammation-related diseases such as arthritis and colitis have also been shown to be ameliorated by this compound.
Propriétés
IUPAC Name |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2/c1-2-14-6-3-4-7-17(14)22-18(25)8-5-9-19-23-20(24-26-19)15-10-12-16(21)13-11-15/h3-4,6-7,10-13H,2,5,8-9H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDPWNMBEBAOZPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

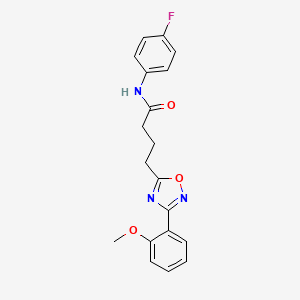

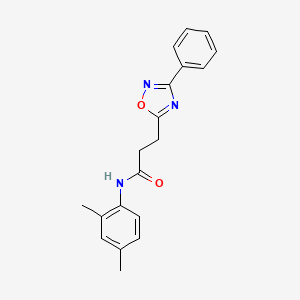

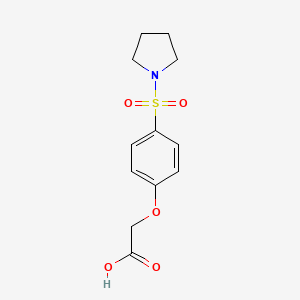
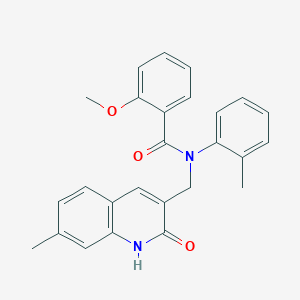
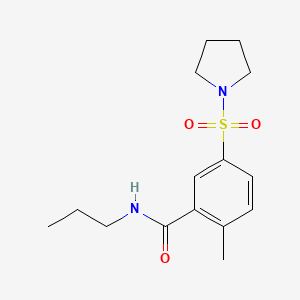

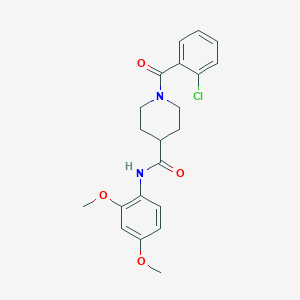
![1-(4-ethoxy-3-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7696227.png)

